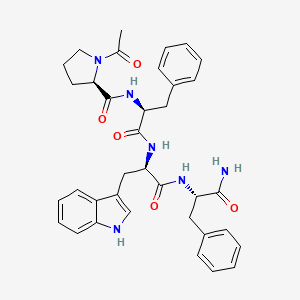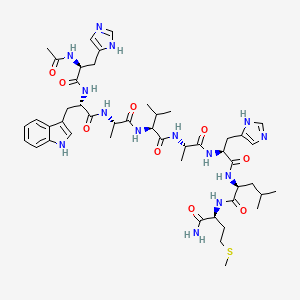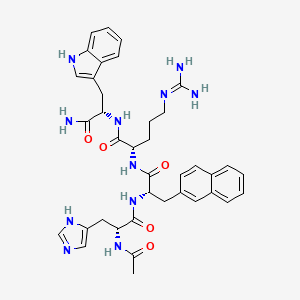![molecular formula C72H101N23O18S2 B10846357 Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)
Ac-I[CVFQDWGHHRC]T-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-I[CVFQDWGHHRC]T-NH2 is a synthetic peptide with a specific sequence of amino acidsIt is known for its ability to inhibit the activation of human complement component C3, which plays a crucial role in the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CVFQDWGHHRC]T-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents to form peptide bonds. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield. The use of protective groups and optimized reaction conditions minimizes side reactions and enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ac-I[CVFQDWGHHRC]T-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products
The major products formed from these reactions include disulfide-bonded peptides, reduced peptides with free thiol groups, and peptide analogs with modified sequences.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting complement activation, which is important in immune response regulation.
Medicine: Explored as a potential therapeutic agent for diseases involving complement system dysregulation, such as autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and research tools for studying complement system-related pathways
Mechanism of Action
Ac-I[CVFQDWGHHRC]T-NH2 exerts its effects by binding to and inhibiting the activation of complement component C3. This inhibition prevents the formation of the C3 convertase enzyme complex, which is essential for the activation of the complement cascade. By blocking this pathway, the peptide reduces the inflammatory response and protects tissues from damage caused by excessive complement activation .
Comparison with Similar Compounds
Similar Compounds
- Ac-I[CVHQDWGHHRC]T-NH2
- Ac-I[CVSQDWGHHRC]T-NH2
- Ac-I[CVWQDWGWHRC]T-NH2
- Ac-I[CVYQDWGAHRC]T-NH2
Uniqueness
Ac-I[CVFQDWGHHRC]T-NH2 is unique due to its specific amino acid sequence, which confers distinct binding properties and inhibitory activity against complement component C3. Compared to its analogs, this peptide has been shown to have a specific inhibitory concentration (IC50) of 6000 nM, making it a valuable tool for studying complement system inhibition .
Properties
Molecular Formula |
C72H101N23O18S2 |
|---|---|
Molecular Weight |
1640.9 g/mol |
IUPAC Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-28-benzyl-7-(3-carbamimidamidopropyl)-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C72H101N23O18S2/c1-7-36(4)58(84-38(6)97)71(113)93-53-32-115-114-31-52(69(111)95-59(37(5)96)60(74)102)92-62(104)45(18-13-21-79-72(75)76)86-66(108)50(25-42-29-78-34-83-42)89-65(107)49(24-41-28-77-33-82-41)85-55(99)30-81-61(103)48(23-40-27-80-44-17-12-11-16-43(40)44)88-67(109)51(26-56(100)101)90-63(105)46(19-20-54(73)98)87-64(106)47(22-39-14-9-8-10-15-39)91-70(112)57(35(2)3)94-68(53)110/h8-12,14-17,27-29,33-37,45-53,57-59,80,96H,7,13,18-26,30-32H2,1-6H3,(H2,73,98)(H2,74,102)(H,77,82)(H,78,83)(H,81,103)(H,84,97)(H,85,99)(H,86,108)(H,87,106)(H,88,109)(H,89,107)(H,90,105)(H,91,112)(H,92,104)(H,93,113)(H,94,110)(H,95,111)(H,100,101)(H4,75,76,79)/t36-,37+,45-,46-,47+,48-,49-,50+,51+,52-,53-,57-,58-,59-/m0/s1 |
InChI Key |
RBQLSOPILCDKPP-IJVDDTIBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC=C2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC=C2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)


![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

